![molecular formula C11H14ClNO3 B5719677 3-chloro-4,5-diethoxybenzamide](/img/structure/B5719677.png)
3-chloro-4,5-diethoxybenzamide
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Overview
Description
3-chloro-4,5-diethoxybenzamide: is an organic compound with the molecular formula C11H14ClNO3 It is a derivative of benzamide, characterized by the presence of chlorine and ethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4,5-diethoxybenzamide typically involves the reaction of 3-chloro-4,5-diethoxybenzoic acid with ammonia or an amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-chloro-4,5-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Biochemical Applications
Enzyme Inhibition
The benzamide derivatives are known for their ability to act as enzyme inhibitors. CDEB could potentially inhibit enzymes involved in various metabolic pathways. The study of similar compounds has shown that modifications in the aromatic ring can lead to increased inhibitory activity against specific enzymes, which could be valuable in developing therapeutic agents targeting metabolic diseases.
Crystal Engineering
CDEB's unique structural characteristics make it suitable for crystal engineering studies. Understanding the crystallization behavior of such compounds can lead to insights into their physicochemical properties and stability. This knowledge is crucial for pharmaceutical formulations where solubility and bioavailability are key factors .
Material Science Applications
Polymer Chemistry
Chlorinated aromatic compounds like CDEB can be utilized in polymer chemistry to enhance the properties of polymers. The incorporation of CDEB into polymer matrices may improve thermal stability and mechanical strength due to its rigid structure and functional groups. Research into similar compounds has shown promising results in modifying polymer characteristics for industrial applications.
Dye Synthesis
CDEB may also find applications in dye synthesis due to its chromophoric properties. The ability to modify the electronic properties of dyes through substitution on the aromatic ring can lead to the development of novel dyes with enhanced performance characteristics in various industries, including textiles and coatings .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-chloro-4,5-diethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
3-chloro-4,5-dimethoxybenzamide: Similar structure but with methoxy groups instead of ethoxy groups.
3,5-dichlorobenzamide: Contains two chlorine atoms on the benzene ring.
2,3-dimethoxybenzamide: Similar structure with methoxy groups at different positions.
Uniqueness: 3-chloro-4,5-diethoxybenzamide is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical reactivity and biological activity. The ethoxy groups increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes and interact with intracellular targets.
Properties
IUPAC Name |
3-chloro-4,5-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRZEZUNIIQRJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)N)Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793079 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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